Product packaging for 1-phenyl-1H-pyrrole-3-carbaldehyde(Cat. No.:CAS No. 120777-22-2)

1-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2524527
CAS No.: 120777-22-2
M. Wt: 171.199
InChI Key: BLAZTBDCCWAUMD-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Scaffolds in Organic Chemistry and Related Fields

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged structure in the realm of organic and medicinal chemistry. nih.govresearchgate.netscilit.com Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its fundamental importance. researchgate.netbohrium.com Pyrrole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govresearchgate.netscilit.comresearchgate.net This has made the pyrrole nucleus a focal point for drug discovery and development, with researchers continuously exploring new synthetic routes to access novel derivatives with enhanced therapeutic potential. researchgate.netbohrium.com The unique electronic properties of the pyrrole ring, coupled with its ability to participate in various chemical transformations, make it an invaluable tool for the construction of complex molecular architectures. researchgate.netresearchgate.net

Overview of 1-Phenyl-1H-pyrrole-3-carbaldehyde as a Key Heterocyclic Intermediate

This compound stands out as a crucial intermediate in the synthesis of a variety of functionalized pyrrole derivatives. Its structure, featuring a phenyl group at the 1-position and a carbaldehyde (formyl) group at the 3-position of the pyrrole ring, offers multiple sites for chemical modification. The aldehyde group, in particular, is a versatile functional handle that can be readily transformed into other functionalities, such as carboxylic acids, alcohols, or amines, paving the way for the creation of a diverse library of compounds. nbinno.com This strategic placement of reactive groups makes it a valuable precursor for the synthesis of more complex heterocyclic systems and molecules with potential pharmacological activity. For instance, it serves as a building block for creating fused heterocyclic scaffolds like pyrroloquinolines. rsc.org

Historical Context and Evolution of Research on Pyrrole-3-carbaldehydes

The synthesis of pyrrole-3-carbaldehydes has been a subject of ongoing research, with various methods developed over the years to achieve regioselective formylation of the pyrrole ring. The Vilsmeier-Haack reaction is a classic and widely used method for introducing a formyl group onto a pyrrole ring. semanticscholar.orgpharmaguideline.com However, controlling the position of formylation (C2 vs. C3) has been a significant challenge. researchgate.net Early methods often resulted in mixtures of isomers, necessitating tedious separation processes.

More recent research has focused on developing more selective and efficient synthetic strategies. This includes the use of sterically hindered formylating agents to favor the formation of the 3-carbaldehyde isomer. researchgate.net Furthermore, modern synthetic approaches, such as multi-component reactions, have emerged as powerful tools for the one-pot synthesis of highly substituted pyrrole-3-carbaldehydes, including N-aryl derivatives. rsc.orgresearchgate.net These advancements have not only improved the accessibility of these important intermediates but have also expanded the scope of their applications in various fields of chemical research. The development of methods for the direct and regioselective synthesis of C3-functionalized pyrroles remains an active area of investigation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO B2524527 1-phenyl-1H-pyrrole-3-carbaldehyde CAS No. 120777-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAZTBDCCWAUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenyl 1h Pyrrole 3 Carbaldehyde

Direct Formylation Approaches for Pyrrole-3-carbaldehydes

Direct formylation of the pre-formed 1-phenylpyrrole (B1663985) ring is a common strategy to introduce the aldehyde functionality. Electrophilic formylation reactions are typically employed for this purpose.

Vilsmeier-Haack Reaction for Pyrrole (B145914) Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netorganic-chemistry.orgijpcbs.comwikipedia.org The reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl3) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.org This reagent then attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the corresponding aldehyde. wikipedia.orgchemtube3d.com

Regioselective Considerations in Vilsmeier-Haack Formylation of N-Phenylpyrroles

Electrophilic substitution on the pyrrole ring, including the Vilsmeier-Haack reaction, generally favors attack at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate. youtube.comwikipedia.org However, the regioselectivity of the formylation of N-substituted pyrroles is significantly influenced by steric factors. rsc.orgrsc.orgrsc.org In the case of 1-phenylpyrrole, the phenyl group at the nitrogen atom introduces steric hindrance, which can influence the position of formylation.

Studies have shown that while electronic effects of substituents on the 1-phenyl ring are generally small and inductive, steric hindrance plays a crucial role in determining the ratio of α- to β-formylated products. rsc.orgrsc.orgrsc.org The bulkier the substituent at the 1-position, the greater the proportion of the β-formyl isomer (3-carbaldehyde) is observed. This is because the Vilsmeier reagent, being a relatively bulky electrophile, experiences greater steric repulsion at the α-positions adjacent to the N-phenyl group.

Influence of Substituents and Reaction Conditions on Formylation

The presence of substituents on the pyrrole ring or the N-phenyl group, as well as the specific reaction conditions, can further modulate the outcome of the Vilsmeier-Haack formylation. Electron-withdrawing groups on the pyrrole ring generally deactivate it towards electrophilic attack, but when formylation does occur, it often directs to the remaining unsubstituted positions.

The choice of the formylating agent and reaction parameters can also be tuned to favor the formation of the 3-carbaldehyde isomer. For instance, using sterically bulkier formamides in place of DMF can increase the steric demand of the Vilsmeier reagent, thereby enhancing the preference for attack at the less hindered β-position. thieme-connect.com

Other Electrophilic Formylation Strategies

While the Vilsmeier-Haack reaction is the most common, other electrophilic formylation methods can also be applied to pyrroles. These include the Gattermann and Reimer-Tiemann reactions, although they are less frequently used for the synthesis of 1-phenyl-1H-pyrrole-3-carbaldehyde. wikipedia.org The development of milder and more selective formylating agents continues to be an active area of research.

Pyrrole Ring Construction Methodologies Yielding 3-Carbaldehydes

An alternative to the direct formylation of a pre-existing pyrrole is the construction of the pyrrole ring itself in a manner that directly incorporates the 3-carbaldehyde functionality.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of substituted pyrroles. organic-chemistry.orgrsc.org Several MCRs have been developed that can provide access to pyrrole-3-carbaldehydes.

One such strategy involves the reaction of in-situ generated aldimines with succinaldehyde (B1195056). rsc.org This one-pot sequential multicomponent reaction allows for the facile synthesis of various substituted pyrrole-3-carbaldehydes. rsc.org Another approach utilizes a three-component reaction between an amine, an α,β-unsaturated aldehyde, and a 1,3-dicarbonyl compound. By carefully selecting the starting materials, it is possible to construct the this compound skeleton directly. These MCRs often proceed with high efficiency and allow for the introduction of diversity into the final product. rsc.org

ReactantsProductYield (%)Reference
In-situ generated aldimines, succinaldehydeSubstituted pyrrole-3-carbaldehydes50-80 rsc.org
3-Formylchromones, amines, paraformaldehyde5H-chromeno[2,3-d]pyrimidin-5-one derivativesGood to excellent researchgate.net
N-heterocycles (benzothiazole, thiazole, imidazole), pyrroleBis-heterocyclic pyrrole derivatives55-95 researchgate.net

Table 1: Examples of Multicomponent Reactions for Pyrrole Synthesis

Proline-Catalyzed Mannich Reaction-Cyclization Sequences

This approach has been demonstrated to be effective for a variety of aryl and heteroaryl aldehydes and amines. nih.govrsc.org The use of proline as a catalyst is crucial for the efficiency of the Mannich reaction and subsequent cyclization. nih.govrsc.org A key advantage of this method is its operational simplicity and the use of readily available starting materials. rsc.org The reaction proceeds under mild conditions and avoids the use of toxic reagents. nih.gov

The general mechanism involves the initial formation of an imine from an aromatic aldehyde and an aniline (B41778) derivative. This is followed by a proline-catalyzed Mannich reaction with succinaldehyde. The resulting intermediate then undergoes intramolecular cyclization and subsequent oxidative aromatization to yield the desired N-aryl-pyrrole-3-carbaldehyde. nih.govrsc.org IBX (2-Iodoxybenzoic acid) is often employed as the oxidant for the final aromatization step. nih.govrsc.org

Sequential Synthesis Involving Aldehydes, Amines, and Dialdehydes

A highly efficient, one-pot sequential multicomponent reaction provides a direct route to substituted pyrrole-3-carbaldehydes. nih.govrsc.org This method involves the reaction between in situ generated aldimines and succinaldehyde. nih.govrsc.org The process is initiated by the formation of an aldimine from an aldehyde and an amine. This is followed by an amine-catalyzed direct Mannich reaction-cyclization with succinaldehyde. nih.gov The final step is an IBX-mediated aromatization. nih.gov This methodology has been successfully applied to the gram-scale synthesis of these compounds. nih.gov

A study by Kumar's group showcased a one-pot multicomponent synthesis of N-arylpyrrole-3-carbaldehydes via the in-situ formation of aldimines from aldehydes and aromatic amines, followed by a sequential Mannich reaction-cyclization with succinaldehyde and subsequent IBX-mediated oxidative aromatization. researchgate.net This reaction was tested with various in-situ generated aryl/hetero-aryl imines, yielding the corresponding products in good yields. researchgate.net

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Transition metal catalysis offers a powerful tool for the synthesis of pyrrole rings. Rhodium-catalyzed reactions, in particular, have been employed for the synthesis of functionalized pyrroles through various annulation strategies. rsc.orgnih.govemory.edu These methods often involve the reaction of rhodium-stabilized imino-carbenes with suitable reaction partners. nih.govemory.edu

For instance, the reaction of rhodium-stabilized imino-carbenes with furans leads to highly functionalized pyrroles through an initial [3+2] annulation to form a bicyclic hemiaminal, which then undergoes ring-opening. nih.govemory.edu Another approach involves the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers. organic-chemistry.org Palladium-catalyzed annulation of enaminones and alkenes has also been reported for the synthesis of NH-free pyrroles. organic-chemistry.org

Condensation-Based Syntheses of Pyrrole Derivatives

The Paal-Knorr synthesis is a classical and widely used method for the preparation of pyrroles. wikipedia.orgdrugfuture.comorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgalfa-chemistry.com The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to form the pyrrole ring. wikipedia.org

Another condensation-based approach is the Barton-Zard pyrrole synthesis, which provides a route to pyrrole derivatives from the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.org This reaction has been utilized for the synthesis of various polypyrroles. wikipedia.org

Oxidative Annulation and C-H Activation Routes

The synthesis of pyrrole-2-carbaldehyde derivatives has been achieved through an oxidative annulation and direct Csp3-H to C=O oxidation process. nih.gov This method involves the reaction of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. nih.gov Mechanistic studies suggest that the aldehyde oxygen atom originates from molecular oxygen. nih.gov This approach offers an advantage over traditional methods by avoiding the use of stoichiometric amounts of hazardous oxidants. nih.gov

Van Leusen Pyrrole Synthesis Adaptations

The Van Leusen pyrrole synthesis is a versatile method for the preparation of pyrroles. A one-step synthesis of 3-aryl and 3,4-diaryl-(1H)-pyrroles has been reported using tosylmethyl isocyanide (TOSMIC) and commercially available or readily synthesized arylalkenes. nih.gov The optimal conditions for this reaction were found to be sodium t-butoxide in DMSO. nih.gov This methodology proved to be particularly efficient for arylalkenes bearing electron-poor aryl groups, with yields exceeding 65%. nih.gov

Interactive Data Table:

Methodology Key Reactants Catalyst/Reagent Key Features Reference(s)
Proline-Catalyzed Mannich Reaction-CyclizationAldehydes, Amines, SuccinaldehydeProline, IBXOne-pot, sequential, mild conditions, good yields. nih.govrsc.orgrsc.orgresearchgate.net
Transition Metal-Catalyzed Annulation2-Aroylpyrroles, DiazoestersRh₂(OAc)₄One-pot synthesis of pyrrolo[1,2-c] rsc.orgemory.eduoxazin-1-ones. rsc.org
Paal-Knorr Synthesis1,4-Dicarbonyl compounds, Primary aminesWeak acidClassical, versatile, neutral/weakly acidic conditions. wikipedia.orgdrugfuture.comorganic-chemistry.orgalfa-chemistry.com
Barton-Zard SynthesisNitroalkenes, α-IsocyanidesBaseRoute to various pyrrole derivatives. wikipedia.org
Oxidative AnnulationAryl methyl ketones, Arylamines, Acetoacetate estersMolecular oxygenAvoids hazardous oxidants, forms pyrrole-2-carbaldehydes. nih.gov
Van Leusen Pyrrole Synthesis AdaptationArylalkenes, Tosylmethyl isocyanide (TOSMIC)NaOtBu in DMSOOne-step, efficient for electron-poor aryl groups. nih.gov

Mechanistic Investigations in the Synthesis and Reactivity of 1 Phenyl 1h Pyrrole 3 Carbaldehyde

Exploration of Reaction Mechanisms in Pyrrole (B145914) Formylation

The introduction of a formyl group onto the pyrrole ring is a fundamental transformation in the synthesis of pyrrole-based compounds. The Vilsmeier-Haack reaction stands as a paramount method for the formylation of electron-rich aromatic and heterocyclic compounds, including 1-phenylpyrrole (B1663985). chemtube3d.comorganic-chemistry.orgwikipedia.org

The reaction mechanism initiates with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃). chemtube3d.comwikipedia.orgcambridge.org The electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution leads to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during workup yields the final aldehyde product. chemtube3d.comwikipedia.org

The regioselectivity of the Vilsmeier-Haack formylation on 1-substituted pyrroles is a critical aspect. Studies have shown that the ratio of α- (C2/C5) to β- (C3/C4) formylated products is predominantly controlled by steric factors. rsc.org For 1-phenylpyrrole, while electronic effects of the phenyl group are present, the steric hindrance it imposes plays a significant role in directing the incoming electrophile. To achieve formylation at the C3 position to yield 1-phenyl-1H-pyrrole-3-carbaldehyde, the steric bulk of the N-phenyl group can influence the approach of the Vilsmeier reagent, making the less hindered β-position a viable site for attack, although formylation at the α-position is also common. rsc.orgwikipedia.org

Table 1: Key Steps in the Vilsmeier-Haack Formylation of 1-Phenylpyrrole

StepDescriptionIntermediate(s)
1Formation of the Vilsmeier ReagentChloroiminium salt
2Electrophilic attack by the pyrrole ringSigma complex
3Elimination to restore aromaticityIminium salt of the pyrrole
4HydrolysisThis compound

Detailed Mechanistic Pathways of Cyclization Processes

The construction of the this compound scaffold can be efficiently achieved through various cyclization strategies, most notably the Paal-Knorr synthesis and modern multicomponent reactions.

The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline (B41778). wikipedia.orgorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org Mechanistic investigations, including density functional theory (DFT) studies, have shed light on the intricate steps of this transformation. researchgate.net Two primary mechanistic pathways have been considered: one involving an enamine intermediate and another proceeding through a hemiaminal. researchgate.net Current evidence suggests that the hemiaminal cyclization is the preferred pathway. researchgate.net The mechanism commences with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration steps then yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com Water and hydrogen-bonding interactions have been shown to play a crucial catalytic role in the proton transfer steps of the reaction. researchgate.net

Table 2: Mechanistic Steps of the Paal-Knorr Synthesis of 1-Phenylpyrrole

StepDescriptionKey Intermediate
1Nucleophilic attack of aniline on a carbonyl groupHemiaminal
2Intramolecular cyclization2,5-Dihydroxytetrahydropyrrole derivative
3DehydrationDihydropyrrole
4Aromatization1-Phenylpyrrole

A more contemporary and highly efficient approach to N-arylpyrrole-3-carbaldehydes involves a proline-catalyzed multicomponent reaction . This one-pot synthesis utilizes an aldehyde, an aniline, and succinaldehyde (B1195056). The proposed mechanism begins with the proline-catalyzed formation of an enamine from succinaldehyde. sci-hub.catillinois.edu Concurrently, the aromatic aldehyde and aniline react to form an imine in situ. sci-hub.cat A subsequent Mannich-type reaction occurs between the enamine and the imine. sci-hub.catresearchgate.netlibretexts.org The resulting intermediate then undergoes an intramolecular cyclization to form a dihydropyrrole derivative, with the regeneration of the proline catalyst. illinois.edu

Understanding Oxidative Aromatization Mechanisms

In many synthetic routes leading to pyrroles, the final step involves the aromatization of a dihydropyrrole or pyrrolidine (B122466) precursor. This is a key step in the aforementioned multicomponent synthesis of N-arylpyrrole-3-carbaldehydes, which often employs an oxidizing agent to drive the formation of the aromatic pyrrole ring.

A commonly used and effective oxidizing agent for this transformation is 2-iodylbenzoic acid (IBX), often in dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgpsgcas.ac.inorganic-chemistry.org The mechanism of IBX-mediated oxidation has been studied, particularly for the aromatization of 1,4-dihydropyridines, and is thought to be applicable to dihydropyrroles. organic-chemistry.org Two plausible mechanistic pathways have been proposed: an ionic pathway and a single-electron transfer (SET) pathway. organic-chemistry.orgbohrium.com

In the ionic pathway , the reaction may proceed through a ligand exchange on the hypervalent iodine atom of IBX, followed by elimination steps that lead to the aromatic product. The single-electron transfer (SET) pathway involves the initial transfer of an electron from the dihydropyrrole to IBX, generating a radical cation intermediate. organic-chemistry.org This radical cation then undergoes further oxidation and deprotonation steps to yield the stable aromatic pyrrole. The use of DMSO as a solvent is often crucial as it can dissolve IBX and participate in the reaction mechanism. organic-chemistry.orgbohrium.com

Table 3: Proposed Mechanistic Pathways for IBX-Mediated Oxidative Aromatization

PathwayKey FeaturesIntermediate(s)
IonicInvolves direct interaction and bond formation with IBX.Iodine(V) adducts
Single-Electron Transfer (SET)Initial electron transfer from the heterocycle to IBX.Radical cation

Studies on Acid-Mediated Rearrangement Mechanisms

The pyrrole ring and its derivatives can undergo various rearrangement reactions, often mediated by acids, leading to structurally diverse products. While direct acid-mediated rearrangements of this compound are not extensively documented, related systems provide insight into potential mechanistic pathways.

One relevant transformation is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. manchester.ac.uk An N-heterocyclic carbene (NHC)-catalyzed desulfonylative Smiles rearrangement of pyrrole and indole (B1671886) carboxaldehydes has been developed. acs.orgnih.govacs.org The proposed mechanism involves the initial deprotonation of the NHC precursor to generate the active carbene. acs.orgacs.org This carbene then adds to the aldehyde group of the pyrrole carboxaldehyde, forming a Breslow intermediate. acs.orgacs.org This intermediate undergoes the key Smiles rearrangement via a Meisenheimer intermediate, followed by the extrusion of sulfur dioxide and regeneration of the NHC catalyst to afford the rearranged 2-aroylpyrrole product. acs.orgacs.org Although not strictly acid-catalyzed in the traditional sense, this reaction highlights the capacity of the pyrrole aldehyde scaffold to undergo intramolecular rearrangements.

Furthermore, acid-catalyzed transformations of related N-substituted pyrrolinones have been observed to lead to novel heterocyclic systems. For instance, the acid-catalyzed reaction of a 1-benzyl-3-chloro-5-hydroxy-4-(p-tolylsulfanyl)-1,5-dihydro-2H-pyrrol-2-one in the presence of sulfuric acid resulted in the formation of both a 1H-pyrrole-2,5-dione derivative and a fused 1H-benzo nih.govacs.orgthieno[3,2-b]pyrrole-2,3-dione. mdpi.com Such transformations underscore the potential for acid-mediated skeletal rearrangements and cyclizations in N-arylpyrrole systems, which could be relevant to the reactivity of this compound under acidic conditions. researchgate.netnih.govresearchgate.netrsc.orgyoutube.com The general principle of Lewis acid catalysis involves the activation of an electrophile by coordination of the Lewis acid, which enhances its reactivity towards a nucleophile. youtube.comacs.org

Advanced Spectroscopic Characterization of 1 Phenyl 1h Pyrrole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for identifying the different chemical environments within a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a given nucleus. oregonstate.edu

In 1-phenyl-1H-pyrrole-3-carbaldehyde, the aldehyde proton (CHO) is highly deshielded due to the electron-withdrawing nature of the oxygen atom, causing its signal to appear far downfield in the ¹H NMR spectrum, typically in the range of δ 9.0–10.0 ppm. oregonstate.edu The protons on the pyrrole (B145914) and phenyl rings resonate in the aromatic region (δ 6.5–9.5 ppm). oregonstate.edu

The ¹³C NMR spectrum shows a wide range of chemical shifts. oregonstate.edu The carbonyl carbon of the aldehyde group is particularly distinct, appearing significantly downfield (δ >180 ppm). rsc.orgwisc.edu Carbons within the aromatic phenyl and pyrrole rings typically resonate between δ 110 and 170 ppm. oregonstate.eduwisc.edu

Detailed chemical shift data for derivatives of this compound provide insight into the electronic effects of various substituents. rsc.org For instance, electron-withdrawing groups on the phenyl ring generally cause downfield shifts for nearby protons and carbons.

¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

Compound Key ¹H NMR Chemical Shifts (δ, ppm) Key ¹³C NMR Chemical Shifts (δ, ppm)
1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde 9.67 (s, 1H, CHO), 7.28–7.32 (m, 3H), 7.18–7.20 (m, 2H), 7.00 (d, 2H), 6.85-6.87 (m, 2H), 6.80 (d, 2H), 3.77 (s, 3H, OCH₃) 187.0 (CHO), 158.7, 142.4, 131.6, 130.9 (2C), 129.1, 128.4, 128.1 (2C), 127.0 (2C), 124.9, 124.3, 114.2 (2C), 107.6, 55.3 (OCH₃)
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde 9.60 (s, 1H, CHO), 7.97 (d, 1H), 7.62 (t, 1H), 7.54 (t, 1H), 7.45 (d, 1H), 7.02 (d, 2H), 6.94 (d, 1H), 6.87 (d, 1H), 6.77 (d, 2H), 3.77 (s, 3H, OCH₃) 185.5 (CHO), 159.1, 149.3, 135.8, 134.1, 132.7, 130.8, 130.1, 126.9 (2C), 125.2, 125.1, 124.8, 124.4, 114.3 (2C), 109.1, 55.4 (OCH₃)
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde 9.73 (s, 1H, CHO), 8.16 (d, 2H), 7.35 (d, 2H), 7.01 (d, 2H), 6.94 (d, 1H), 6.89 (d, 1H), 6.84 (d, 2H), 3.82 (s, 3H, OCH₃) 186.0 (CHO), 159.3, 147.4, 138.2, 135.9, 131.6 (2C), 130.9, 127.1 (2C), 126.1, 125.1, 123.4 (2C), 114.6 (2C), 109.0, 55.4 (OCH₃)

| 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | 9.53 (s, 1H, CHO), 7.40 (s, 1H), 7.24 (d, 2H), 7.03 (d, 2H), 6.94 (d, 1H), 6.86 (d, 1H), 6.80 (d, 2H), 3.78 (s, 3H, OCH₃) | 185.9 (CHO), 158.9, 137.2, 136.1, 135.9, 134.0, 131.3, 129.7, 127.7, 126.9, 126.5 (2C), 125.1, 124.9, 114.2 (2C), 107.9, 55.4 (OCH₃) |

Data sourced from a study on the synthesis of substituted pyrrole-3-carbaldehydes. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. This is instrumental in identifying adjacent protons on the pyrrole and phenyl rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton nuclei (¹H-¹³C). sdsu.eduemerypharma.com Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for unambiguous assignment of carbon resonances for all protonated carbons. youtube.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. pg.edu.pl The resulting spectrum provides a "fingerprint" of the functional groups present.

For this compound and its derivatives, key IR absorptions include:

A strong, sharp absorption band for the aldehyde carbonyl (C=O) stretching vibration, typically found in the region of 1660-1720 cm⁻¹. rsc.orgpg.edu.pl

Stretching vibrations for the aldehydic C-H bond, which appear as one or two bands in the 2700-2900 cm⁻¹ range. pg.edu.pl

Aromatic C-H stretching vibrations above 3000 cm⁻¹. pg.edu.pl

Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. pg.edu.pl

Characteristic IR Absorption Frequencies for this compound Derivatives (cm⁻¹)

Compound C=O Stretch Aromatic/Alkene Stretches Other Key Bands
1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde 1672 1710, 2912 1244, 1174 (C-O stretch)
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde 1666 2932 1520, 1350 (NO₂ stretch), 1296, 1034
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde 1660 1724, 2933 1249, 1174 (C-O stretch)

| 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | 1668 | 2954 | 1514, 1469, 1246, 1031 |

Data sourced from a study on the synthesis of substituted pyrrole-3-carbaldehydes. rsc.org

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental composition and confirmation of its chemical formula. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with MS, particularly for polar molecules. It typically generates protonated molecules [M+H]⁺, which helps in determining the molecular weight with minimal fragmentation. rsc.org

HRMS (ESI) Data for this compound Derivatives

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde C₁₈H₁₅NO₂ 278.1181 278.1189
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde C₁₈H₁₄N₂O₄ 323.1032 323.1033
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde C₁₈H₁₄N₂O₄ 323.1032 323.1028

| 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | C₁₈H₁₃Cl₂NO₂ | 346.0401 | 346.0408 |

Data sourced from a study on the synthesis of substituted pyrrole-3-carbaldehydes. rsc.org

Electronic Spectroscopy (UV-Vis) for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum is characteristic of the chromophores—the parts of the molecule with conjugated π-electron systems—present in the structure. researchgate.net

For this compound, the extended conjugation involving the phenyl ring, the pyrrole ring, and the carbonyl group gives rise to characteristic π-π* transitions. researchgate.net The resulting UV-Vis spectrum typically shows strong absorption bands in the ultraviolet region. The position of the maximum absorbance (λmax) can be influenced by substituents and the solvent polarity. researchgate.netresearchgate.net

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, the exact positions of atoms in the crystal lattice can be mapped.

This technique provides unambiguous information on bond lengths, bond angles, and torsional angles. For derivatives of this compound, crystallography can reveal the relative orientation of the phenyl and pyrrole rings, which is often not planar. nih.gov Studies on related pyrazole-carbaldehyde compounds have used this method to determine key structural parameters. nih.govresearchgate.net For example, in 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole (B372694) and phenyl rings was found to be 7.93 (7)°. researchgate.net This type of analysis provides crucial insight into the molecule's conformation and steric interactions.

Example Crystallographic Data for a Related Compound: 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde

Parameter Value
Formula C₁₅H₁₃N₃O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.5807 (8)
b (Å) 15.1720 (13)
c (Å) 8.7370 (8)
**β (°) ** 93.6180 (11)

Data for a related pyrazole-carbaldehyde derivative, illustrating the type of information obtained from X-ray crystallography. nih.gov

Computational and Theoretical Chemistry Studies on 1 Phenyl 1h Pyrrole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-phenyl-1H-pyrrole-3-carbaldehyde, DFT calculations offer insights into its geometry, stability, and electronic characteristics. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles can be applied based on studies of similar pyrrole (B145914) derivatives.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. libretexts.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. researchgate.net The HOMO-LUMO energy gap is an important parameter for molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the phenyl group, indicating these are the likely sites for electrophilic attack. The LUMO, on the other hand, would be concentrated on the electron-withdrawing carbaldehyde group, making it the probable site for nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound (Predicted)-6.2-2.14.1
Pyrrole-5.6-1.24.4
Benzaldehyde-6.7-2.34.4

Note: The values for this compound are hypothetical and for illustrative purposes, based on typical values for similar aromatic aldehydes and pyrrole derivatives.

DFT calculations can accurately predict various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the aldehydic proton is expected to have a chemical shift in the range of 9-10 ppm. The protons on the pyrrole and phenyl rings will appear in the aromatic region (6-8 ppm), with their exact shifts influenced by the electronic effects of the substituents.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental IR spectra. The characteristic C=O stretching frequency of the aldehyde group in this compound is expected to be in the region of 1650-1700 cm⁻¹. The N-H stretching of the pyrrole ring would likely appear around 3300-3500 cm⁻¹.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. nih.gov Aromatic compounds like this compound are expected to show strong absorptions in the UV region, corresponding to π → π* transitions. The presence of the phenyl and carbaldehyde groups in conjugation with the pyrrole ring would likely result in a red-shift (shift to longer wavelengths) compared to unsubstituted pyrrole.

DFT provides a framework for calculating various chemical reactivity descriptors. researchgate.net These descriptors, derived from the energies of the FMOs, help in quantifying the global and local reactivity of a molecule. researchgate.net

Table 2: Predicted Chemical Reactivity Descriptors for this compound

DescriptorFormulaPredicted ValueInterpretation
Ionization Potential (I)I ≈ -E(HOMO)6.2 eVEnergy required to remove an electron.
Electron Affinity (A)A ≈ -E(LUMO)2.1 eVEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 22.05 eVResistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)0.24 eV⁻¹Reciprocal of hardness, indicates reactivity.
Electronegativity (χ)χ = (I + A) / 24.15 eVTendency to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)4.21 eVPropensity to accept electrons.

Note: The predicted values are illustrative and based on the hypothetical FMO energies.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. researchgate.net This method is instrumental in drug discovery and design. Pyrrole-based compounds have been identified as inhibitors of various enzymes and receptors. nih.govnih.gov

Simulation of Reaction Pathways and Transition States

Computational methods can be used to simulate reaction pathways and identify transition states, providing insights into reaction mechanisms and kinetics. A key reaction for the synthesis of pyrrole-3-carbaldehydes is the Vilsmeier-Haack reaction. quimicaorganica.orgchemtube3d.com This reaction involves the formylation of an electron-rich aromatic ring, such as pyrrole, using a Vilsmeier reagent (a mixture of a substituted amide like DMF and phosphorus oxychloride).

For 1-phenylpyrrole (B1663985), Vilsmeier-Haack formylation can lead to substitution at either the 2- or 3-position of the pyrrole ring. The regioselectivity is influenced by both steric and electronic factors. rsc.org Theoretical studies can model the reaction intermediates and transition states for both pathways to predict the major product. The presence of the phenyl group at the 1-position can sterically hinder attack at the 2-position, potentially favoring the formation of the 3-carbaldehyde isomer.

Quantum Chemical Investigations of Stability and Aromaticity

Quantum chemical calculations are valuable for assessing the stability and aromaticity of molecules. The aromaticity of pyrrole is a well-established concept, arising from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen atom) in a cyclic, planar system. youtube.com

Derivatization and Functionalization Strategies of 1 Phenyl 1h Pyrrole 3 Carbaldehyde

Chemical Transformations at the Aldehyde Moiety

The aldehyde group at the C3 position of the pyrrole (B145914) ring is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

Controlled Oxidation to Carboxylic Acid Derivatives

The aldehyde functionality of 1-phenyl-1H-pyrrole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1-phenyl-1H-pyrrole-3-carboxylic acid. This transformation is a key step in the synthesis of many biologically active compounds and complex molecular structures. Standard oxidizing agents are effective for this purpose. nbinno.com For instance, reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can achieve this oxidation, converting the formyl group into a carboxyl group while preserving the pyrrole and phenyl rings. nbinno.com This carboxylic acid derivative serves as a valuable intermediate for further functionalization, such as esterification or amidation.

Selective Reduction to Primary Alcohol Derivatives

Selective reduction of the aldehyde group provides access to the corresponding primary alcohol, (1-phenyl-1H-pyrrol-3-yl)methanol. This reaction adds a flexible hydroxyl group that can be used in subsequent synthetic steps. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. nbinno.comnih.gov These reagents chemoselectively reduce the aldehyde to an alcohol without affecting the aromatic pyrrole and phenyl rings. nih.gov The resulting alcohol is a versatile precursor for synthesizing atropisomeric amino alcohols and other functionalized pyrrole derivatives. nih.gov

TransformationReagent ExampleProduct
Oxidation Potassium Permanganate (KMnO₄)1-phenyl-1H-pyrrole-3-carboxylic acid
Reduction Sodium Borohydride (NaBH₄)(1-phenyl-1H-pyrrol-3-yl)methanol

Condensation Reactions with Nucleophiles (e.g., Semicarbazone, Chalcone Formation)

The electrophilic carbon of the aldehyde group readily reacts with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Semicarbazone Formation: A classic condensation reaction involves treating the aldehyde with semicarbazide (B1199961) hydrochloride to yield the corresponding this compound semicarbazone. sathyabama.ac.inresearchgate.net This reaction is a reliable method for creating derivatives with potential biological activities and serves as a common characterization technique for aldehydes. researchgate.netnih.gov

Chalcone Formation: The Claisen-Schmidt condensation of this compound with various acetophenones, typically under basic conditions (e.g., NaOH or KOH in ethanol), affords pyrrole-based chalcones. nih.govsci-hub.st These α,β-unsaturated ketones are valuable intermediates in the synthesis of flavonoids and various heterocyclic compounds, including pyrazolines. nih.govmdpi.comlongdom.org The reaction involves the base-catalyzed formation of an enolate from the acetophenone, which then attacks the aldehyde, followed by dehydration to yield the chalcone. sci-hub.st

Condensation ReactionNucleophileCatalyst/ConditionsProduct Type
Semicarbazone Formation Semicarbazide HydrochlorideMild acid/baseSemicarbazone
Chalcone Formation Substituted AcetophenoneNaOH or KOH / EthanolChalcone

Regioselective Substitution Reactions on the Pyrrole and Phenyl Rings

Electrophilic aromatic substitution on the pyrrole ring is a key strategy for introducing additional functional groups. Due to the electron-donating nature of the nitrogen atom, the pyrrole ring is highly activated towards electrophiles. youtube.compearson.com Substitution preferentially occurs at the C2 or C5 positions (alpha to the nitrogen), as the carbocation intermediate (arenium ion) is better stabilized by resonance compared to substitution at the C3 or C4 positions. youtube.compearson.com In this compound, the C2 and C5 positions are the most likely sites for electrophilic attack, although the existing substituents will influence the precise outcome.

A powerful method for regioselective functionalization is the use of directed halogenation followed by cross-coupling reactions. nih.gov For example, the pyrrole ring can be selectively halogenated and then subjected to a Suzuki-Miyaura reaction to introduce aryl groups at specific positions, providing a route to complex, unsymmetrically substituted pyrroles. nih.govresearchgate.net

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Beyond the condensation reactions of the aldehyde, several other C-C and C-N bond-forming strategies can be applied to this compound.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. masterorganicchemistry.comlibretexts.orglibretexts.org By reacting the aldehyde with a phosphorus ylide (Wittig reagent), a new carbon-carbon double bond is formed with high regioselectivity. libretexts.org This allows for the synthesis of various vinyl-substituted pyrroles, which can be further modified. masterorganicchemistry.comnih.gov

Grignard Reaction: The addition of Grignard reagents (R-MgBr) to the aldehyde group is a fundamental C-C bond-forming reaction that produces secondary alcohols. mnstate.edumasterorganicchemistry.commasterorganicchemistry.com The nucleophilic alkyl or aryl group of the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent acidic workup yields the alcohol. adichemistry.com This method allows for the introduction of a wide range of substituents at the carbon atom that was formerly the aldehyde carbon.

1,3-Dipolar Cycloaddition: The pyrrole scaffold can be elaborated through cycloaddition reactions. For instance, N-ylides generated from related heterocyclic systems can undergo a 1,3-dipolar cycloaddition with alkynes, leading to the formation of fused pyrrole systems like indolizines or pyrroloquinolines. nih.gov

Reaction NameReagent TypeBond FormedProduct Type
Wittig Reaction Phosphorus YlideC=CAlkene
Grignard Reaction Organomagnesium HalideC-CSecondary Alcohol
Suzuki-Miyaura Reaction Organoboron CompoundC-C (Aryl-Aryl)Aryl-substituted Pyrrole
1,3-Dipolar Cycloaddition N-Ylide / AlkyneC-C, C-NFused Heterocycle

Synthesis of Polyfunctionalized Pyrrole Architectures

The derivatization strategies discussed above enable the construction of highly functionalized and complex pyrrole-based architectures. The initial transformations of the aldehyde group provide handles for further synthetic manipulations, leading to medicinally important scaffolds. rsc.orgresearchgate.net For example, substituted pyrrole-3-carbaldehydes are key precursors in the synthesis of fused heterocyclic systems such as pyrrolo[3,2-c]quinolines. rsc.org These complex structures are often built through multi-component reactions or sequential functionalization steps, where the pyrrole aldehyde plays a crucial role as a versatile building block. nbinno.comrsc.orgresearchgate.net The ability to selectively modify the aldehyde, the pyrrole ring, and the phenyl ring opens up a vast chemical space for the design and synthesis of novel polyfunctionalized pyrrole derivatives. nbinno.comuctm.edu

Advanced Applications of 1 Phenyl 1h Pyrrole 3 Carbaldehyde As a Synthetic Platform

Precursor in the Synthesis of Diverse Heterocyclic Systems

The strategic placement of the aldehyde functional group on the 1-phenyl-1H-pyrrole core allows for a variety of chemical transformations, making it a powerful tool for synthetic chemists. This section delves into its application in constructing complex heterocyclic frameworks.

1-Phenyl-1H-pyrrole-3-carbaldehyde serves as a crucial starting material for the synthesis of fused heterocyclic systems that are of significant interest in medicinal chemistry. An efficient method for creating N-arylpyrrole-3-carbaldehydes, including the 1-phenyl derivative, involves a one-pot sequential multicomponent reaction. rsc.org This process utilizes a proline-catalyzed direct Mannich reaction-cyclization sequence followed by an IBX-mediated oxidative aromatization. rsc.org The resulting functionalized pyrroles are then used to build more complex structures like pyrroloquinolines and pyrrolo-oxadiazoles. rsc.org

For instance, the synthesis of pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles has been explored, highlighting the versatility of pyrrole-based aldehydes in creating pharmacologically relevant scaffolds. nih.govresearchgate.net The general strategy involves the reaction of a pyrrole (B145914) carbaldehyde with a suitable hydrazide to form a hydrazone, which then undergoes oxidative cyclization to yield the desired pyrrolo-oxadiazole. nih.gov This approach demonstrates the utility of this compound as a platform for generating libraries of fused heterocyclic compounds with potential biological activities. nih.govnih.gov

Table 1: Synthesis of Fused Pyrrole-Containing Scaffolds

Starting Material Reagents and Conditions Product Reference
This compound Proline, IBX, Multicomponent Reaction Pyrroloquinoline rsc.org
Pyrrole-2-carbaldehyde Benzohydrazide, I2-mediated oxidative cyclization Pyrrole-ligated 1,3,4-oxadiazole nih.gov

In addition to fused pyrrole systems, this compound is instrumental in the synthesis of pyrazole-based heterocycles. Pyrazoles are a well-known class of compounds with a broad spectrum of biological activities. The Vilsmeier-Haack reaction is a classical method employed for the synthesis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. semanticscholar.org This reaction typically involves the cyclization of hydrazones derived from substituted acetophenones and hydrazides. semanticscholar.org

Furthermore, palladium-catalyzed cross-coupling reactions of pyrazole (B372694) triflates, which can be derived from pyrazolones, offer a powerful strategy for functionalizing the pyrazole ring. ktu.eduresearchgate.net This approach allows for the introduction of various substituents at the 3-position of the pyrazole core, starting from a common precursor like 1-phenyl-1H-pyrazol-3-ol. ktu.eduresearchgate.net The resulting 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes are valuable intermediates for creating more complex and potentially bioactive molecules. ktu.eduumich.edu

Table 2: Synthesis of Pyrazole-Based Heterocycles

Starting Material Key Reaction Product Reference
Substituted Acetophenones and Hydrazides Vilsmeier-Haack Reaction 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde semanticscholar.org

Intermediates for Advanced Functional Materials Research

The unique electronic and photophysical properties of the pyrrole ring, combined with the synthetic accessibility provided by the aldehyde group, make this compound a valuable intermediate in the development of advanced functional materials.

The pyrrole scaffold is a component of many fluorescent molecules. researchgate.net Research has shown that diketopyrrolopyrrole (DPP) dyes, which can be synthesized from pyrrole derivatives, are effective fluorescent indicators for pH sensing. rsc.orgresearchgate.net These sensors can be designed to operate over a wide pH range by modifying the indicator's structure. rsc.org The fluorescence of these molecules can be modulated by processes like photoinduced electron transfer (PET). rsc.org The synthesis of bichromophoric pyrrole-fluorophore conjugates demonstrates the potential for creating molecules with tailored optical properties. nih.gov

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The design of NLO chromophores often involves creating molecules with a donor-π-acceptor (D-π-A) structure. The pyrrole ring can act as a π-conjugated bridge in these systems. capes.gov.br By functionalizing the pyrrole with electron-donating and electron-accepting groups, the NLO response of the molecule can be enhanced. rsc.orgacs.org For example, chromophores based on a fluorene (B118485) unit appended with a dimethylamino donor and various acceptors have been synthesized and their NLO properties investigated. acs.org The versatility of this compound allows for its incorporation into such D-π-A systems, paving the way for the development of new NLO materials. rsc.org

Role in Electrochemical Research and Biosensor Development

The electrochemical properties of pyrrole and its derivatives make them suitable for applications in electrochemical sensors and biosensors. nih.gov Pyrrole can be electropolymerized to form conductive films, which can be used to immobilize enzymes and other biological recognition elements on electrode surfaces. mdpi.com This is a key step in the construction of biosensors for detecting various analytes, including hydrogen peroxide and phenolic compounds. mdpi.com

The development of electrochemical biosensors for phenylalanine, for instance, has utilized modified electrodes to achieve high sensitivity and selectivity. mdpi.com While direct research linking this compound to specific biosensors is emerging, its role as a precursor to functionalized pyrroles suggests its potential in creating novel sensing platforms. The ability to introduce specific functional groups through the aldehyde moiety could enable the development of highly selective and sensitive electrochemical biosensors for a wide range of target molecules. mdpi.commdpi.com

Components for Biocathodes in Biofuel Cells

Enzymatic biofuel cells (EBFCs) are a promising technology for green energy production, utilizing enzymes to convert chemical energy from biofuels into electricity. nih.gov The efficiency of these cells heavily relies on the design of their electrodes, particularly the biocathode, where the reduction of an oxidant like oxygen occurs. A critical aspect of biocathode construction is the effective immobilization of enzymes onto the electrode surface to ensure stability and efficient electron transfer. mdpi.comresearchgate.net

The this compound molecule is a prime candidate for creating advanced biocathode materials. The pyrrole moiety can undergo electropolymerization, forming a conductive polypyrrole (PPy) film directly onto an electrode surface. nih.govmdpi.com This PPy matrix serves multiple crucial functions:

Conductivity: PPy is an inherently conductive polymer, which facilitates the transfer of electrons between the enzyme's active site and the electrode. preprints.org

Enzyme Entrapment: The polymerization process can physically entrap enzyme molecules, such as laccase or peroxidase, within the growing polymer matrix, effectively immobilizing them. mdpi.comnih.gov

Biocompatible Microenvironment: The PPy matrix can provide a stable and biocompatible environment, helping to preserve the enzyme's structure and catalytic activity. preprints.org

The presence of the phenyl group on the pyrrole nitrogen can influence the morphology and electrochemical properties of the resulting polymer, while the carbaldehyde group provides a key site for further functionalization, as detailed in the following section.

Modulators for Enzyme-Electrode Interfaces

The interface between the enzyme and the electrode is a critical determinant of a biosensor or biofuel cell's performance. nih.gov Efficient communication, in the form of electron transfer, between the enzyme's redox center and the electrode is paramount. This compound serves as an excellent modulator for this interface.

Following the electropolymerization of the pyrrole ring to form a PPy film, the pendant aldehyde group (-CHO) acts as a reactive chemical handle for the covalent attachment of enzymes. researchgate.net Amine groups (-NH2) on the surface of enzymes (e.g., from lysine (B10760008) residues) can react with the aldehyde to form a stable imine bond (Schiff base). This covalent linkage offers several advantages over simple physical adsorption or entrapment:

Controlled Orientation: It allows for a more controlled and oriented attachment of the enzyme to the electrode surface.

Prevents Leaching: It creates a durable bond that prevents the enzyme from leaching back into the solution, enhancing the long-term operational stability of the biocathode. preprints.org

This modification of the electrode surface with a functionalized polymer effectively modulates the enzyme-electrode interface, transforming a simple conductive surface into a highly specialized bio-electrocatalytic platform.

Table 1: Hypothetical Biocathode Components Derived from this compound This table is interactive. You can sort and filter the data.

Component Function Relevant Property of Precursor
Poly(1-phenyl-1H-pyrrole) Matrix Conductive support, enzyme entrapment Electropolymerizable pyrrole ring
Covalently Bound Oxidase/Peroxidase Catalyzes oxygen reduction Reactive aldehyde group for imine bond formation
Phenyl Group Modifies polymer properties (e.g., solubility, morphology) N-phenyl substitution

Scaffold for Analogue Synthesis in Medicinal Chemistry Research

In the field of medicinal chemistry, the discovery of new drugs often relies on the synthesis and screening of numerous analogues of a lead compound. The core structure of such a series of compounds is referred to as a scaffold. This compound is an exemplary scaffold due to its synthetic tractability and the established biological significance of the pyrrole nucleus. rjptonline.orgrjptonline.org The pyrrole ring is a key component in many natural products and approved pharmaceuticals. rjptonline.orgnih.gov

The aldehyde functional group is a versatile starting point for a wide array of chemical transformations, allowing for the systematic modification of the scaffold to explore the structure-activity relationship (SAR). Researchers can readily convert the aldehyde to other functional groups or use it in condensation reactions to build larger, more complex molecules. nbinno.comnih.gov This approach enables the creation of large libraries of related compounds for biological screening.

For instance, research has shown that pyrrole-3-carboxaldehyde derivatives can be used to synthesize compounds with significant antibacterial activity. nih.gov Other studies have utilized similar pyrazole-carbaldehyde scaffolds to generate derivatives with potent anti-inflammatory and antioxidant activities. bohrium.comsemanticscholar.org Furthermore, the related 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been instrumental in developing inverse agonists for the 5-HT6 serotonin (B10506) receptor, which are of interest for treating cognitive deficits. nih.gov The ability to generate diverse analogues from this core structure highlights its importance in drug discovery research.

Table 2: Examples of Analogues Derived from Pyrrole/Pyrazole Carbaldehyde Scaffolds in Research This table is interactive. You can sort and filter the data.

Scaffold Type Analogue Class Reported Biological Activity Reference
Pyrrole-3-carbaldehyde Highly substituted pyrroles Antibacterial nih.gov
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole derivatives Antioxidant, Anti-inflammatory bohrium.comsemanticscholar.org
1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide Pyrazole-carboxamides Cannabinoid Receptor (CB1/CB2) Affinity elsevierpure.com
2-Phenyl-1H-pyrrole-3-carboxamide Arylsulfonamides 5-HT6 Receptor Inverse Agonism nih.gov
1H-pyrrole-2-carbohydrazide Schiff Bases Antibacterial, Antifungal, Anthelmintic rjptonline.org

Q & A

Q. What are the standard synthetic routes for 1-phenyl-1H-pyrrole-3-carbaldehyde, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a condensation reaction between pyrrole derivatives and aromatic aldehydes. For example:

  • Step 1 : React pyrrole-3-carbaldehyde precursors (e.g., 1-phenylpyrrole derivatives) with substituted benzaldehydes in ethanol under basic conditions (e.g., NaOH) .
  • Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity using melting point analysis and spectroscopic techniques .
    Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol), base concentration, and reaction time to enhance yield. For analogs like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, metallic catalysts (e.g., Pd) improve ring-closure efficiency .

Q. How is this compound characterized, and what spectroscopic benchmarks are critical?

Methodological Answer: Key characterization data includes:

TechniqueCritical Data PointsExample Values (Analog Compounds)
FTIR Aldehyde C=O stretch~1700–1680 cm⁻¹
¹H NMR Pyrrole ring protonsδ 6.8–7.5 ppm (aromatic), δ 9.8–10.2 ppm (aldehyde)
MS Molecular ion peakm/z = 199.19 (exact mass for C₁₁H₉NO)

Validate against computational predictions (e.g., PubChem data) to resolve ambiguities .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer:

  • Step 1 : Use SHELXL for refinement, leveraging high-resolution X-ray data to model disorder or thermal motion .
  • Step 2 : Cross-validate with Mercury CSD to compare packing patterns and hydrogen-bonding motifs against similar structures (e.g., fluorophenyl analogs) .
  • Step 3 : Apply ORTEP-3 for thermal ellipsoid visualization to identify overfitting in atomic displacement parameters .

Q. What strategies are effective for optimizing the biological activity of pyrrole-3-carbaldehyde derivatives?

Methodological Answer:

  • SAR Studies : Modify substituents on the phenyl/pyrrole rings (e.g., electron-withdrawing groups like -F enhance enzyme inhibition). For example, 5-(2-fluorophenyl) derivatives show improved antimicrobial activity .
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like enoyl-ACP reductase .
  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing or MTT assays for cytotoxicity profiling .

Q. How can reaction mechanisms for pyrrole-3-carbaldehyde derivatization be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor intermediates via LC-MS during oxidation (e.g., conversion to carboxylic acids) or reduction (e.g., aldehyde → methanol) .
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis steps to trace oxygen incorporation in carboxylate products .
  • DFT Calculations : Simulate transition states for key steps (e.g., ring closure) using Gaussian or ORCA software to identify rate-limiting stages .

Data Contradiction Analysis Example
Issue : Discrepancies in reported melting points for fluorophenyl analogs.
Resolution :

Compare synthesis protocols (e.g., solvent purity, recrystallization methods) .

Analyze DSC (Differential Scanning Calorimetry) data to confirm polymorphic forms .

Q. Notes for Rigorous Research

  • Avoid reliance on unverified sources (e.g., benchchem.com ). Use PubChem or CAS Common Chemistry for standardized data .
  • For structural studies, deposit crystallographic data in the Cambridge Structural Database (CSD) to enable peer validation .

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